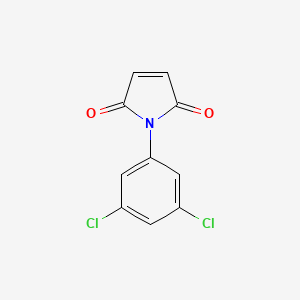

N-(3,5-Dichlorophenyl)maleimide

概要

説明

N-(3,5-Dichlorophenyl)maleimide is a synthetic compound with the molecular formula C10H5Cl2NO2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its role as a protective and curative fungicide and its ability to participate in various chemical reactions, making it a valuable tool in organic synthesis .

作用機序

Target of Action

N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .

Result of Action

The primary result of this compound’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.

Action Environment

The action of this compound is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.

準備方法

Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 3,5-dichloroaniline. The process typically includes the following steps:

Formation of Maleanilic Acid: Maleic anhydride reacts with 3,5-dichloroaniline to form maleanilic acid.

Cyclization: The maleanilic acid is then cyclized to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

化学反応の分析

N-(3,5-Dichlorophenyl)maleimide undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It reacts smoothly with a variety of substituted fulvenes to give endo adducts.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, forming cycloadducts with different reagents.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve fulvenes and may use Lewis acid catalysts.

Cycloaddition Reactions: Involve nitrile oxides and other dipolarophiles.

Major Products Formed:

Endo Adducts: From Diels-Alder reactions.

Cycloadducts: From 1,3-dipolar cycloaddition reactions

科学的研究の応用

N-(3,5-Dichlorophenyl)maleimide has a wide range of applications in scientific research:

Chemistry: Used as a dienophile in Diels-Alder reactions and as a dipolarophile in cycloaddition reactions

Biology: Acts as a chemical probe for studying protein structures and interactions.

Medicine: Investigated for its potential use in cancer therapy as part of immunoconjugates.

Industry: Employed as a fungicide in agriculture to protect crops from fungal infections.

類似化合物との比較

N-(3,5-Dichlorophenyl)maleimide can be compared with other N-phenylmaleimides, such as:

- N-(2,3-Dichlorophenyl)maleimide

- N-(2,4-Dichlorophenyl)maleimide

- N-(2,6-Dichlorophenyl)maleimide

Uniqueness:

- Reactivity: this compound exhibits unique reactivity due to the positioning of the chlorine atoms, which influences its electronic properties and steric effects .

- Applications: While other N-phenylmaleimides are also used in similar reactions, this compound is particularly noted for its fungicidal properties .

生物活性

N-(3,5-Dichlorophenyl)maleimide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of maleimide with a dichlorophenyl substituent. Its chemical formula is , indicating the presence of two chlorine atoms on the phenyl ring, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- Fungal Inhibition : In a series of evaluations involving 63 maleimide derivatives, this compound exhibited promising antifungal activity against Sclerotinia sclerotiorum, with an effective concentration (EC50) of 1.11 µg/mL, outperforming the commercial fungicide dicloran (EC50 = 1.72 µg/mL) .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The precise mechanisms are still under investigation, but initial findings suggest that it may inhibit certain enzymes or receptors critical for tumor growth.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancerous cells.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for cell growth and survival.

Study 1: Antifungal Evaluation

A study conducted by Prasad et al. (2014) evaluated multiple maleimides for their antifungal properties. This compound was among the top performers with an EC50 value indicating high potency against fungal pathogens .

| Compound | EC50 (µg/mL) | Comparison with Dicloran |

|---|---|---|

| This compound | 1.11 | Better (1.72) |

| N-octyl-3-methylmaleimide | 1.01 | Better (1.72) |

| Dicloran | 1.72 | - |

特性

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFTHGZMNLASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178820 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24096-52-4 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。